4-tert-butyl-N-(2-phenylethyl)benzamide
Description
Properties
Molecular Formula |
C19H23NO |
|---|---|
Molecular Weight |
281.4g/mol |
IUPAC Name |
4-tert-butyl-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C19H23NO/c1-19(2,3)17-11-9-16(10-12-17)18(21)20-14-13-15-7-5-4-6-8-15/h4-12H,13-14H2,1-3H3,(H,20,21) |
InChI Key |
BRWOQCXXKVWYTL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2 |
Pictograms |
Environmental Hazard |
solubility |
0.8 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Benzamide Derivatives
Substituent Variations on the Benzamide Ring
4-tert-butyl-N-(4-methoxyphenyl)benzamide ()
- Structure : Methoxy group replaces the 2-phenylethyl side chain.
- Applications: Not explicitly stated, but methoxy groups are common in pharmaceuticals for modulating solubility and metabolic pathways.
4-tert-butyl-N-(4-ethoxyphenyl)benzamide ()
- Structure : Ethoxy group instead of methoxy.
- Properties : Larger alkoxy substituent increases steric hindrance and lipophilicity compared to the methoxy analog.
Modifications to the Side Chain
N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]benzamide ()
- Structure : Piperidinyl group replaces the amide-linked 2-phenylethyl chain.
- The piperidine ring introduces conformational constraints, affecting receptor binding .
2-hydroxy-N-(2-phenylethyl)benzamide ()
Heterocyclic Modifications
4-tert-butyl-N-{2-[2-(2-phenylethyl)-1H-benzimidazol-1-yl]ethyl}benzamide ()
- Structure : Incorporates a benzimidazole ring.
- Properties : Benzimidazole enhances interactions with enzymes or receptors through hydrogen bonding and aromatic stacking.
4-tert-butyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide ()
Key Trends and Implications
Receptor Specificity: Flexible side chains (e.g., 2-phenylethyl) are associated with psychoactive properties (e.g., fentanyl analogs), while rigid heterocycles (e.g., quinoline) favor antifungal activity .
Electron-Donating Substituents : Methoxy and hydroxy groups improve binding to enzymatic targets like tyrosinase .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-tert-butyl-N-(2-phenylethyl)benzamide, and how can yield be optimized?
- Methodology : The synthesis typically involves coupling 4-tert-butylbenzoic acid with 2-phenylethylamine via an amide bond formation. Key steps include:
- Activation of the carboxylic acid using coupling agents like EDCl/HOBt in dichloromethane (DCM) under nitrogen atmosphere .
- Optimizing reaction temperature (e.g., 0–25°C) and stoichiometry (1:1.2 molar ratio of acid to amine) to minimize side products .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve ≥95% purity .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural Confirmation :
- NMR : H and C NMR to confirm substitution patterns (e.g., tert-butyl group at ~1.3 ppm in H NMR) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ at m/z 324.2) .
- Purity Assessment :
- HPLC : Reverse-phase C18 column with UV detection at 254 nm .
- Melting Point : Reported range 148–150°C .
Q. What biological activities have been reported for structurally related benzamides?
- Key Activities :
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the neuroprotective efficacy of this compound?
- Strategy :
- Substituent Modifications : Introduce electron-withdrawing groups (e.g., -F, -Cl) to the benzamide ring to enhance binding to amyloid-beta aggregates .
- Side Chain Optimization : Replace the phenethyl group with heterocyclic moieties (e.g., pyridinyl) to improve blood-brain barrier permeability .
- Experimental Design :
- In vitro Assays : Thioflavin T assay for Aβ42 aggregation inhibition .
- Molecular Docking : Compare binding affinities to Aβ42 protofibrils using AutoDock Vina .
Q. How can conflicting data on solubility and bioavailability be resolved?
- Data Contradictions :
- Solubility : Reported as <0.1 mg/mL in water but >10 mg/mL in DMSO .
- Resolution Methods :
- Co-solvent Systems : Test solubility in PEG-400/water mixtures for in vivo formulations .
- Prodrug Synthesis : Introduce phosphate esters to enhance aqueous solubility .
Q. What crystallographic data are available for this compound, and how can they inform formulation studies?
- Crystal Structure :
- Space Group : P21/c, monoclinic system with Z = 8 .
- Key Interactions : Hydrogen bonds between amide NH and carbonyl groups stabilize the lattice .
- Formulation Insights :
- Polymorphism Screening : Use differential scanning calorimetry (DSC) to identify stable crystalline forms .
- Excipient Compatibility : Test with lactose or microcrystalline cellulose for tablet stability .
Methodological Challenges and Solutions
Q. What strategies mitigate degradation during long-term storage?
- Degradation Pathways : Hydrolysis of the amide bond under humid conditions .
- Stabilization Methods :
- Packaging : Store under argon in amber glass vials at −20°C .
- Lyophilization : Prepare as a lyophilized powder with trehalose as a cryoprotectant .
Q. How can in silico tools predict metabolic pathways for this compound?
- Tools :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
